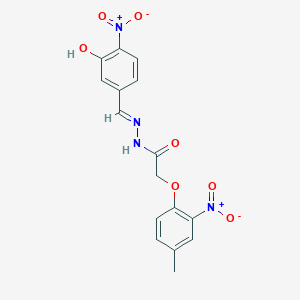

![molecular formula C18H19N3O B5544903 2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)

2-[4-(diethylamino)-2-quinazolinyl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves strategies that enable the construction of polyheterocyclic structures through cyclizations of alkenyl(alkynyl)-functionalized quinazolinones. These methods utilize the unique combination of endocyclic amidine (or related) and exocyclic unsaturated moieties to drive cyclizations, efficiently generating a variety of fused pyrimidine systems. Such synthetic approaches offer regioselective annulation techniques for creating small- and medium-sized heterocyclic nuclei, showcasing the versatility of quinazolines as bifunctional substrates in organic synthesis (Vaskevych, Dekhtyar, & Vovk, 2023).

Applications De Recherche Scientifique

Chemosensor Development

- Bimetal Chemosensor : A derivative was used to develop a selective and sensitive chemosensor for Cu(II) and Zn(II) ions in aqueous media, which can act as a “turn-off” sensor for Cu(II) and a “turn-on” sensor for Zn(II) (Liao et al., 2016).

- Fluorescent Chemosensor : Another application includes the development of a fluorescent chemosensor, where a derivative showed promising fluorescence properties, ideal for detection applications (Li et al., 2014).

Photophysical Properties

- Fluorescent Derivatives : Substituted 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones and their difluoroboron complexes were synthesized to explore their photophysical properties. Derivatives exhibited large Stokes shifts, making them useful in fluorescence studies (Moshkina et al., 2021).

Antioxidant Properties

- Antioxidant Activity : Some derivatives have been synthesized and evaluated for their antioxidant properties. These studies contribute to understanding the structure-antioxidant activity relationships within this class of compounds (Mravljak et al., 2021).

Biological Activities

- Anticonvulsant Activity : Quinazolin-4-(3H)-one derivatives have been synthesized and evaluated for anticonvulsant properties, with some showing moderate to significant activity (Georgey et al., 2008).

- Antitumor Agents : Derivatives of 2-[4-(diethylamino)-2-quinazolinyl]phenol have been investigated as potential antitumor agents, contributing to cancer treatment research (Bavetsias et al., 2002).

Cellular Imaging

- Imaging in Living Cells : A derivative was used as a fluorescent probe for zinc ion in living cells, demonstrating its potential in cellular imaging applications (Saha et al., 2011).

Propriétés

IUPAC Name |

2-[4-(diethylamino)quinazolin-2-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-3-21(4-2)18-13-9-5-7-11-15(13)19-17(20-18)14-10-6-8-12-16(14)22/h5-12,22H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHQUYQQYVLPAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Diethylamino)quinazolin-2-yl]phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)

![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)

![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)

![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)

![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)

![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)

![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)

![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)

![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)

![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)